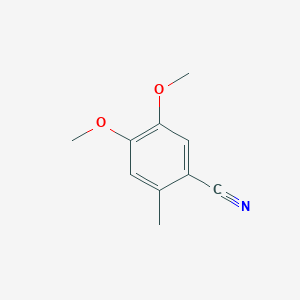

4,5-dimethoxy-2-methylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-4-9(12-2)10(13-3)5-8(7)6-11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSAUKQRVYDVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460112 | |

| Record name | Benzonitrile, 4,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58814-69-0 | |

| Record name | Benzonitrile, 4,5-dimethoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxy 2 Methylbenzonitrile and Analogues

Strategies for Nitrile Functional Group Formation in Aromatic Systems

The conversion of existing functional groups into a nitrile or the direct cyanation of an aromatic precursor are the primary strategies for synthesizing aromatic nitriles. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired reaction scale. Key precursors include aromatic aldehydes (via their oximes) and aryl halides.

Dehydration Reactions of Aldoximes and Oximes

A common and effective method for the preparation of aromatic nitriles is the dehydration of the corresponding aromatic aldoximes. This transformation is environmentally benign as the only byproduct is water. The aldoxime precursor, in this case, 4,5-dimethoxy-2-methylbenzaldehyde oxime, can be readily prepared from the corresponding aldehyde, 4,5-dimethoxy-2-methylbenzaldehyde. Various protocols, including metal-catalyzed and microwave-assisted techniques, have been developed to facilitate this dehydration reaction efficiently.

The dehydration of aldoximes can be catalyzed by a variety of metal salts, offering a mild and efficient route to nitriles. Simple iron salts, for instance, have been shown to effectively catalyze the dehydration of aldoximes without the need for nitrile-containing solvents or other reagents. beilstein-journals.org This method is advantageous due to the low cost, low toxicity, and abundance of iron. The reaction proceeds by converting a range of aldoximes into their corresponding nitriles in good yields.

| Substrate (Aldoxime) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldoxime | FeCl3 | Toluene (B28343) | 110 | 3 | 94 |

| 4-Methoxybenzaldoxime | FeCl3 | Toluene | 110 | 3 | 91 |

| 4-Methylbenzaldoxime | FeCl3 | Toluene | 110 | 3 | 89 |

| 2-Chlorobenzaldoxime | FeCl3 | Toluene | 110 | 3 | 92 |

| 4-Nitrobenzaldoxime | FeCl3 | Toluene | 110 | 1 | 85 |

This table presents data for analogous compounds to illustrate the general applicability of the method.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The dehydration of aldoximes to nitriles can be significantly enhanced under microwave irradiation. For aromatic aldehydes bearing electron-donating groups, a solvent-free method using hydroxylamine (B1172632) hydrochloride (NH2OH·HCl) and titanium dioxide (TiO2) under microwave irradiation provides a rapid and efficient conversion to the corresponding nitriles. researchgate.net This technique is particularly suitable for scaling up, as demonstrated by the synthesis of vanillonitrile (a structurally related compound) with an 85% isolated yield. researchgate.net

| Starting Aldehyde | Catalyst/Reagent | Power (W) | Time (min) | Conversion (%) |

| 4-Methoxybenzaldehyde | TiO2 / NH2OH·HCl | 150 | 5 | 98 |

| 3,4-Dimethoxybenzaldehyde | TiO2 / NH2OH·HCl | 150 | 5 | 95 |

| 4-Hydroxy-3-methoxybenzaldehyde | TiO2 / NH2OH·HCl | 150 | 5 | 96 |

| 4-(Dimethylamino)benzaldehyde | TiO2 / NH2OH·HCl | 150 | 5 | 99 |

| Piperonal | TiO2 / NH2OH·HCl | 150 | 5 | 97 |

This table illustrates the efficiency of microwave-assisted synthesis for various substituted benzaldehydes.

Direct Cyanation Reactions from Halogenated or Aryne Precursors

An alternative and widely used approach involves the direct displacement of a halogen atom from an aromatic ring with a cyanide source. This method, typically catalyzed by transition metals like palladium or nickel, is highly versatile and tolerates a wide range of functional groups. The precursor for synthesizing 4,5-dimethoxy-2-methylbenzonitrile via this route would be a halogenated derivative, such as 1-bromo-4,5-dimethoxy-2-methylbenzene.

Transition metal-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis for accessing aryl nitriles. Both palladium and nickel-based catalytic systems have been extensively developed.

Palladium-Catalyzed Cyanation: Palladium catalysis is highly effective for the cyanation of aryl bromides, chlorides, and triflates. wikipedia.orgmanchester.ac.uk A significant challenge in these reactions is catalyst deactivation by the cyanide ion. nih.gov To overcome this, various strategies have been employed, including the use of specific ligands and less toxic, alternative cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2). nih.gov Mild and efficient protocols have been developed that allow for the cyanation of a broad range of (hetero)aryl halides at low catalyst loadings and temperatures ranging from room temperature to 40 °C. manchester.ac.uk

Nickel-Catalyzed Cyanation: Nickel catalysis offers a more cost-effective alternative to palladium for cyanation reactions. morressier.com Nickel-based systems can effectively catalyze the cyanation of aryl halides using various cyanide sources. morressier.com Recent advancements include air-tolerant nickel-catalyzed cyanations using polymethylhydrosiloxane (PMHS) as a green reductant, which obviates the need for inert atmospheres and makes the procedure more practical. chemrxiv.org Dual photoredox-nickel catalysis has also been developed, enabling the cyanation of aryl halides at room temperature under benign conditions. amanote.com

| Aryl Halide | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoanisole | Pd2(dba)3 / t-BuBrettPhos | Zn(CN)2 | H2O/THF | 40 | 90 |

| 4-Bromotoluene | NiCl2 / Xantphos / PMHS | Zn(CN)2 | DMA | 100 | 85 |

| 4-Chloroanisole | Pd(OAc)2 / cataCXium A | K4[Fe(CN)6] | t-AmylOH | 110 | 91 |

| 1-Bromo-2,4-dimethoxybenzene | NiCl2(dppf) / Zn / DMAP | Zn(CN)2 | DMA | 80 | 88 |

| 3-Bromotoluene | NiCl2·(1,10-phen) / Mn | BrCN | DMF | 25 | 89 |

This table showcases the versatility of transition metal-catalyzed cyanation with various substrates and conditions analogous to precursors of the target compound.

The direct, one-pot introduction of both an alkyl group and a cyano group onto an aromatic ring, termed alkylcyanation, represents a more advanced and less common strategy. Such transformations are typically achieved through multi-step sequences. However, research into tandem C-H activation and functionalization reactions is paving the way for more direct approaches.

One-pot methodologies are emerging, such as a norbornene-mediated palladium-catalyzed tandem alkylation/cyanation sequence, which allows for the formation of an alkyl-aryl and a nitrile-aryl bond in a single operation. nih.gov This process involves an intramolecular alkylation followed by an intermolecular cyanation. Another modern approach involves the C-H activation of unfunctionalized arenes. For example, a dual ligand-enabled, palladium-catalyzed C-H cyanation of arenes has been developed that does not require a directing group, offering a complementary strategy to traditional cross-coupling methods. chemrxiv.orgacs.org These C-H functionalization techniques are at the forefront of synthetic chemistry and provide a potential, albeit challenging, route for the direct synthesis of complex molecules like this compound from simpler, non-halogenated precursors. researchgate.netnih.gov

Oxidation-Based Routes to Aromatic Nitriles

The direct conversion of a methyl group on an aromatic ring to a nitrile functionality represents an efficient synthetic strategy. Ammoxidation is a prominent industrial process for this transformation, involving the reaction of a methylarene with ammonia and oxygen at high temperatures over metal oxide catalysts. taylorandfrancis.comwikipedia.org This method is widely used for producing benzonitrile (B105546) from toluene and acrylonitrile from propylene. wikipedia.org The catalysts are typically oxides of molybdenum and vanadium. wikipedia.org

Recent advancements have focused on milder conditions. A photothermal coupling system has been developed for the direct ammoxidation of a wide spectrum of methylarenes. acs.orgacs.org This light-driven method utilizes hydroxylamine hydrochloride (NH₂OH·HCl), ammonium chloride (NH₄Cl), and an iron (III) sulfate [Fe₂(SO₄)₃] catalyst under oxygen and long-wavelength UV light, providing a convenient route to diverse aryl nitriles with good yields. acs.org The mechanism is thought to involve a chlorine-radical-mediated photooxidation followed by an Fe³⁺-promoted thermal cyanation. acs.orgacs.org

Other oxidative methods include the conversion of primary amines to nitriles using reagents like trichloroisocyanuric acid with a TEMPO catalyst, and the oxidation of primary alcohols with tetrabutylammonium peroxydisulfate in the presence of ammonium hydrogen carbonate, catalyzed by nickel. organic-chemistry.org

| Method | Substrate | Reagents & Catalysts | Key Features |

|---|---|---|---|

| Industrial Ammoxidation | Methylarenes (e.g., Toluene) | NH₃, O₂, Vanadium/Molybdenum Oxides | High temperature, heterogeneous catalysis, large-scale production. wikipedia.org |

| Photo-/Iron Relay Ammoxidation | Methylarenes | NH₂OH·HCl, NH₄Cl, Fe₂(SO₄)₃, O₂, UVA light | Mild conditions, broad substrate scope. acs.orgacs.org |

| Amine Oxidation | Primary Amines | Trichloroisocyanuric acid, TEMPO (catalyst) | Highly selective for converting primary amines to nitriles. organic-chemistry.org |

| Alcohol Oxidation | Primary Alcohols | (NH₄)₂S₂O₈, NH₄HCO₃, Nickel (catalyst) | Provides excellent yields of pure nitriles under basic aqueous conditions. organic-chemistry.org |

Methods Utilizing Phenylacetic Acid Derivatives

Phenylacetic acid derivatives serve as versatile precursors for the synthesis of benzonitriles. A conventional route is the Kolbe nitrile synthesis, where a benzyl halide, derived from the corresponding phenylacetic acid, is reacted with a cyanide salt. mdpi.comresearchgate.net For instance, a multi-step synthesis can convert 3,4,5-triphenylbenzyl bromide into 2-[(3,4,5-triphenyl)phenyl]acetonitrile using potassium cyanide in the presence of 18-crown-6. researchgate.net The resulting acetonitrile derivative can then be further manipulated.

While one-step conversions of benzyl bromides to phenylacetic acids exist, the two-step route via the nitrile intermediate is often preferred as it provides access to both the corresponding acetonitrile and acetamide compounds. mdpi.com The hydrolysis of the intermediate nitrile or the primary amide yields the final phenylacetic acid. mdpi.com Recent developments have also focused on the palladium-catalyzed meta-C-H olefination of phenylacetic acid derivatives by employing a nitrile-containing directing group, showcasing the ongoing innovation in functionalizing these structures. nih.govd-nb.info

Regioselective Synthesis of this compound

The specific substitution pattern of this compound requires a synthetic route with high regiochemical control. A common strategy involves the synthesis and subsequent modification of a precursor molecule where the substitution pattern is already established. A plausible and effective precursor for this target is 4,5-dimethoxy-2-methylbenzaldehyde. biosynth.comscbt.com

The synthesis of this key aldehyde intermediate can be approached through various methods, often starting from veratraldehyde (3,4-dimethoxybenzaldehyde). The challenge lies in introducing the methyl group at the C2 position relative to the aldehyde and the methoxy (B1213986) groups. While direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of its aldehyde precursor provides a clear pathway. Once 4,5-dimethoxy-2-methylbenzaldehyde is obtained, it can be converted to the target nitrile. A standard method for this conversion is the reaction of the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration to yield the nitrile. Reagents such as propylphosphonic anhydride (T3P) or an ethyl dichlorophosphate/DBU system can efficiently facilitate this one-pot conversion from aldehyde to nitrile. organic-chemistry.org

Novel Synthetic Routes and Methodological Advancements for the Compound

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally friendly methods. For the synthesis of substituted benzonitriles, including this compound, novel approaches often focus on improving catalytic systems and exploring non-traditional cyano-group sources to avoid toxic reagents like KCN or HCN gas. nih.gov

One significant advancement is the development of transition-metal-free methods. For example, the oxidative amination of aldehydes using sodium nitrite (NaNO₂) as both the oxidant and nitrogen source offers a practical route to nitriles. organic-chemistry.org Another innovative approach involves a three-step protocol to convert pyridines into benzonitriles, which proceeds through pyridine N-oxidation, photochemical deconstruction, and a subsequent Diels-Alder cycloaddition, offering a unique retrosynthetic pathway. researchgate.net

For the specific conversion of the methyl group, the previously mentioned photo- and iron-mediated ammoxidation of methylarenes stands out as a novel method applicable to a broad range of substrates under mild conditions. acs.org This technique avoids the high temperatures and pressures of traditional ammoxidation, making it a more accessible and potentially scalable option for specialized benzonitriles. acs.org

Multistep Synthetic Sequences Involving Benzonitrile Intermediates

Benzonitriles are crucial intermediates in longer synthetic sequences, particularly in the pharmaceutical industry. beilstein-journals.orgresearchgate.net The synthesis of this compound can be envisioned as part of a multistep sequence starting from readily available materials like vanillin.

A hypothetical but chemically sound pathway is outlined below:

Methylation of Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is methylated to produce veratraldehyde (3,4-dimethoxybenzaldehyde). This is a standard reaction often carried out using dimethyl sulfate or methyl iodide in the presence of a base. orgsyn.orgatamanchemicals.combelstu.by

Introduction of the 2-Methyl Group: This step is crucial for establishing the correct substitution pattern. It could potentially be achieved through a directed ortho-lithiation of a protected veratraldehyde derivative followed by quenching with an electrophilic methyl source, or through a more complex series of reactions involving ring construction. A more direct route involves the formylation of 3,4-dimethoxytoluene.

Conversion to Aldehyde: Assuming a precursor like 3,4-dimethoxytoluene is used, a formylation reaction (e.g., Vilsmeier-Haack or Gattermann reaction) would be required to install the aldehyde group, aiming for regioselective substitution at the 6-position (which becomes the 2-position in the final product's numbering system relative to the new functional group). The synthesis of the isomeric 2,5-dimethoxy-4-methylbenzaldehyde has been achieved from 2,5-dimethoxytoluene via a Gattermann reaction or by using phosphorus oxychloride and N-methylformanilide, demonstrating the feasibility of such formylations. mdma.chprepchem.com

Formation of the Nitrile: The resulting 4,5-dimethoxy-2-methylbenzaldehyde is then converted to the final product, this compound. This is typically achieved by forming the aldoxime with hydroxylamine, followed by dehydration.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3,4-Dimethoxytoluene | POCl₃, DMF (or other formylating agents) | 4,5-Dimethoxy-2-methylbenzaldehyde | Formylation (e.g., Vilsmeier-Haack) |

| 2 | 4,5-Dimethoxy-2-methylbenzaldehyde | NH₂OH·HCl | 4,5-Dimethoxy-2-methylbenzaldoxime | Condensation |

| 3 | 4,5-Dimethoxy-2-methylbenzaldoxime | Dehydrating agent (e.g., T3P, Ac₂O) | This compound | Dehydration |

This sequence highlights how benzonitrile synthesis is often embedded within a broader strategy to construct complex, highly substituted aromatic molecules.

Green Chemistry Principles in the Synthesis of Substituted Benzonitriles

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. wjpmr.comunibo.it In the context of benzonitrile synthesis, these principles have driven significant innovation. A key focus has been replacing toxic cyanide sources. Traditional methods often rely on metal cyanides, which are highly toxic and generate hazardous waste. nih.gov

A novel green route for benzonitrile synthesis from benzaldehyde utilizes an ionic liquid, [HSO₃-b-Py]·HSO₄, which acts as a co-solvent, catalyst, and phase-separation agent. researchgate.netrsc.org This system uses a hydroxylamine-based salt as an alternative to hydroxylamine hydrochloride, eliminating the corrosive HCl byproduct and allowing the ionic liquid to be easily recovered and recycled. researchgate.netrsc.org Under optimal conditions, this method can achieve 100% conversion and yield for benzaldehyde to benzonitrile in two hours. rsc.org

Other green approaches include:

Catalytic Systems: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rsc.org

Alternative Solvents: Using water or other environmentally benign solvents instead of volatile organic compounds (VOCs).

Atom Economy: Designing reactions, such as direct ammoxidation, that incorporate a maximum number of atoms from the reactants into the final product, thus minimizing waste. wjpmr.com

Electrosynthesis: Developing electrochemical methods that can generate reagents in situ and reduce the need for bulk chemical oxidants or reductants, as demonstrated in a paired electrosynthesis of benzonitrile from benzoic acid in liquid ammonia. rsc.org

These strategies contribute to making the synthesis of valuable chemical intermediates like this compound more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of 4,5 Dimethoxy 2 Methylbenzonitrile

Reduction Chemistry of the Nitrile Functional Group

The cyano group (-C≡N) of 4,5-dimethoxy-2-methylbenzonitrile is a versatile functional handle that can be reduced to yield primary amines or aldehydes, depending on the reagents and conditions employed.

The complete reduction of the nitrile group to a primary amine is a common and industrially significant transformation. This is typically achieved through catalytic hydrogenation, where this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. The product of this reaction is 4,5-dimethoxy-2-methylbenzylamine.

The reaction proceeds via the addition of two molecules of H₂ across the carbon-nitrogen triple bond. An imine is formed as a reactive intermediate, which is subsequently reduced to the amine. researchgate.net Common catalysts for this process include Group 10 metals like Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org To favor the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts, reaction conditions are carefully controlled. Factors such as solvent, pH, temperature, and hydrogen pressure are critical. wikipedia.org For instance, the use of acidic additives can help minimize side reactions. researchgate.net

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Typical Yield |

|---|---|---|---|---|---|

| Raney Nickel | H₂ gas | Ethanol, Methanol | 25-100 °C | 50-100 atm | High |

| Pd/C (5-10%) | H₂ gas | Ethanol, Acetic Acid | 25-80 °C | 1-10 atm | Good to High |

| Pt/C (10%) | H₂ gas | Dichloromethane/Water, Toluene (B28343)/Water (with acidic additive) | 30 °C | 6 bar | 58-70% researchgate.net |

| LiAlH₄ (non-catalytic) | - | Diethyl ether, THF | 0 °C to reflux | - | Excellent |

The partial reduction of the nitrile group to an aldehyde provides a valuable synthetic route to 4,5-dimethoxy-2-methylbenzaldehyde. This transformation requires a reducing agent that can deliver a single hydride equivalent to the nitrile and then stop. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this purpose. commonorganicchemistry.commasterorganicchemistry.com

The reaction mechanism involves the coordination of the Lewis acidic DIBAL-H to the nitrogen atom of the nitrile. This is followed by the intramolecular transfer of a hydride ion to the electrophilic nitrile carbon, forming an aluminum-imine intermediate. chemistrysteps.comchemistrysteps.com This intermediate is stable at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath). chemistrysteps.com Crucially, the reaction is quenched with an aqueous workup at this low temperature. The workup hydrolyzes the intermediate imine to the desired aldehyde, preventing further reduction to the alcohol. masterorganicchemistry.comchemistrysteps.com

| Reagent | Equivalents | Solvent | Temperature | Workup | Notes |

|---|---|---|---|---|---|

| DIBAL-H | ~1.0 | Toluene, Hexane, THF | -78 °C | Aqueous Acid (e.g., dilute HCl) | Most common and effective method. wikipedia.orgcommonorganicchemistry.com |

| Stephen Aldehyde Synthesis (SnCl₂/HCl) | - | Ethyl acetate | Room Temperature | Aqueous Hydrolysis | Forms an intermediate iminium salt before hydrolysis. wikipedia.org |

Hydrolysis Pathways to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid, 4,5-dimethoxy-2-methylbenzoic acid, via an intermediate amide. wikipedia.org The stability of the C≡N bond means that vigorous conditions, such as heating with strong acids or bases, are often required. arkat-usa.org

In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the hydrolysis of this compound begins with the protonation of the nitrile nitrogen atom. semanticscholar.orgrsc.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule. study.com

The subsequent steps involve deprotonation to form a neutral imidic acid, which is a tautomer of the more stable amide. Tautomerization to the 4,5-dimethoxy-2-methylbenzamide intermediate occurs readily. Under the reaction conditions, the amide is then further hydrolyzed. This second stage involves protonation of the amide carbonyl oxygen, attack by water at the carbonyl carbon, and eventual elimination of an ammonium ion (NH₄⁺) to yield the final product, 4,5-dimethoxy-2-methylbenzoic acid. study.com Studies on substituted benzonitriles show that the rate-determining step can vary with acid concentration; at high concentrations, the nucleophilic attack is rate-limiting, while at lower concentrations, the initial protonation of the nitrile can be the slowest step. znaturforsch.comznaturforsch.com

Under basic conditions, such as refluxing with aqueous sodium hydroxide, the hydrolysis mechanism is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. youtube.com This addition breaks the pi bond and forms a hydroxy imine anion intermediate.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strongly electron-donating methoxy (B1213986) groups and one weakly electron-donating methyl group. fiveable.me The nitrile group, in contrast, is an electron-withdrawing and deactivating group. fiveable.mepharmaguideline.com

When multiple substituents are present on a benzene ring, the position of the incoming electrophile is determined by the most powerful activating group. masterorganicchemistry.comstudy.com In this molecule, the methoxy groups are significantly stronger activators than the methyl group. study.com The directing effects of the substituents are as follows:

-OCH₃ groups (at C4 and C5): Strongly activating and ortho, para-directing.

-CH₃ group (at C2): Activating and ortho, para-directing.

-CN group (at C1): Deactivating and meta-directing.

The available positions for substitution are C3 and C6.

Position C3: This position is ortho to the C4-methoxy group and the C2-methyl group. It is meta to the C5-methoxy group and the C1-nitrile group.

Position C6: This position is ortho to the C5-methoxy group and para to the C2-methyl group. It is meta to the C4-methoxy group.

The directing influence of the strongly activating methoxy groups will dominate. Both positions C3 and C6 are ortho to a methoxy group. However, position C6 is generally favored for substitution. This is due to a combination of electronic and steric factors. Position C6 is activated by the para-directing methyl group and the ortho-directing 5-methoxy group. Position C3 is ortho to both the methyl and a methoxy group, making it more sterically hindered. Therefore, electrophiles are predicted to preferentially attack the C6 position. masterorganicchemistry.com Common EAS reactions include nitration and halogenation. masterorganicchemistry.com

| Reaction | Typical Reagents | Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 4,5-Dimethoxy-2-methyl-6-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | Br⁺ | 6-Bromo-4,5-dimethoxy-2-methylbenzonitrile |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 6-Chloro-4,5-dimethoxy-2-methylbenzonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 6-Acyl-4,5-dimethoxy-2-methylbenzonitrile |

Nucleophilic Reactions Involving the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of nucleophilic addition reactions. The carbon atom of the nitrile is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles.

Common nucleophilic additions to the nitrile group include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation proceeds through an amide intermediate. While specific studies on the hydrolysis of this compound are not extensively documented, the general mechanism for nitrile hydrolysis is well-established. lumenlearning.comarkat-usa.org The presence of the ortho-methyl group might introduce some steric hindrance, potentially requiring more forcing reaction conditions for complete hydrolysis compared to unhindered benzonitriles. arkat-usa.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.compharmaguideline.com This reaction provides a pathway to synthesize 2-aminomethyl-4,5-dimethoxybenzylamine. The general mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by further reduction of the intermediate imine. lumenlearning.commasterorganicchemistry.comyoutube.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine salt. adichemistry.comresearchgate.net For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one after acidic workup.

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | 4,5-Dimethoxy-2-methylbenzoic acid |

| Reduction | 1. LiAlH₄, 2. H₂O | (4,5-Dimethoxy-2-methylphenyl)methanamine |

| Grignard Reaction | 1. CH₃MgBr, 2. H₃O⁺ | 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-one |

Functionalization of the Methyl and Methoxy Substituents

The methyl and methoxy groups on the aromatic ring of this compound offer additional opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The methyl group, being in a benzylic position, is susceptible to radical reactions and oxidation.

Side-Chain Bromination: A common method for the functionalization of benzylic methyl groups is free-radical bromination using N-bromosuccinimide (NBS), often with a radical initiator like benzoyl peroxide or under photochemical conditions. google.comyoutube.com This reaction would convert this compound into 2-(bromomethyl)-4,5-dimethoxybenzonitrile. This brominated derivative is a valuable intermediate for further nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. oup.com This would provide an alternative route to 4,5-dimethoxy-2-cyanobenzoic acid.

| Reaction Type | Reagents | Product |

|---|---|---|

| Side-Chain Bromination | N-Bromosuccinimide (NBS), initiator | 2-(Bromomethyl)-4,5-dimethoxybenzonitrile |

| Oxidation | KMnO₄, heat | 2-Cyano-4,5-dimethoxybenzoic acid |

The methoxy groups are generally stable, but their cleavage to form hydroxyl groups (demethylation) can be achieved using specific reagents.

Demethylation: Various reagents are known to effect the demethylation of aryl methyl ethers, including strong acids like HBr, and Lewis acids such as BBr₃ or AlCl₃. ias.ac.ingoogle.com Selective demethylation of one methoxy group over the other can be challenging and often depends on the specific reagents and reaction conditions. For dimethoxy-substituted aromatic compounds, the regioselectivity of demethylation can be influenced by the substitution pattern. rsc.org

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Demethylation | BBr₃ or AlCl₃ | 4-Hydroxy-5-methoxy-2-methylbenzonitrile, 5-Hydroxy-4-methoxy-2-methylbenzonitrile, or 4,5-Dihydroxy-2-methylbenzonitrile |

Cyclization and Heterocycle Annulation Reactions Involving the Benzonitrile (B105546) Moiety

Derivatives of this compound can serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the transformation of the nitrile and/or the ortho-methyl group.

A key strategy for forming nitrogen-containing heterocycles from benzonitriles involves the introduction of a nucleophilic group ortho to the nitrile, which can then participate in an intramolecular cyclization.

Synthesis of Quinazolines: If the methyl group of this compound is first converted to an amino group (via a multi-step sequence likely involving oxidation to a carboxylic acid, Curtius, Hofmann, or Schmidt rearrangement, or reduction of a nitro group introduced after functionalization), the resulting 2-amino-4,5-dimethoxybenzonitrile could be a valuable precursor for the synthesis of quinazolines. organic-chemistry.orgmdpi.comnih.gov The reaction of 2-aminobenzonitriles with various electrophiles, such as acid chlorides or aldehydes followed by oxidation, is a common method for constructing the quinazoline ring system. organic-chemistry.orgmdpi.com

Derivatives and Analogues of 4,5 Dimethoxy 2 Methylbenzonitrile in Advanced Chemical Research

Synthesis and Characterization of Structurally Modified Benzonitriles

The synthesis of benzonitriles, including derivatives of 4,5-dimethoxy-2-methylbenzonitrile (CAS No. 58814-69-0) epa.gov, can be achieved through various established and modern chemical methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring.

Common synthetic strategies include:

Dehydration of Benzaldoximes: A reliable method for nitrile formation involves the dehydration of the corresponding aldoxime. For instance, the synthesis of 4-fluoro-2-methylbenzonitrile (B118529), an analogue of the target compound, is carried out by converting 4-fluoro-2-methylbenzaldehyde (B1304903) into its oxime, which is then dehydrated using reagents like sodium bisulphate monohydrate in toluene (B28343) at elevated temperatures. google.com This approach avoids the use of more toxic reagents. google.com

Conversion from Benzoic Acids: Carboxylic acids can be transformed into nitriles. A one-pot procedure for synthesizing 3-methoxy-4-methylbenzonitrile (B1590838) involves treating 3-methoxy-4-methylbenzoic acid with chlorosulphonyl isocyanate followed by the addition of N,N-dimethylformamide (DMF). prepchem.com

Ammoxidation: For industrial-scale synthesis, the ammoxidation of methyl-substituted aromatics is a key process. The preparation of p-methylbenzonitrile can be achieved through the ammoxidation of p-methylbenzyl alcohol in the presence of a Co-N-C catalyst, offering high conversion and selectivity. patsnap.com This method is an alternative to traditional routes like the Sandmeyer reaction, which involves highly toxic cyanides. patsnap.com

The core this compound structure can be further modified to introduce other functional groups, leading to a diverse range of derivatives. A key derivative is 4,5-dimethoxy-2-nitrobenzonitrile (B10936) (also known as 6-Nitroveratronitrile), which incorporates an electron-withdrawing nitro group. sigmaaldrich.comtcichemicals.com The synthesis of related structures, such as N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide, involves condensation reactions between appropriately substituted aldehydes and hydrazides. researchgate.net

Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Researchers employ a suite of analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and, for crystalline solids, single-crystal X-ray diffraction analysis to elucidate the precise molecular geometry. researchgate.net

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form / Melting Point (°C) |

| This compound | 58814-69-0 | 177.20 | Not specified |

| 4,5-Dimethoxy-2-nitrobenzonitrile | 102714-71-6 | 208.17 | Solid |

| 4-Bromo-2-methylbenzonitrile | 67832-11-5 | 196.04 | 65-69 °C |

| 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | 147.17 | 51-52.5 °C |

Table 1: Physicochemical properties of this compound and selected analogues. Data sourced from epa.govprepchem.comsigmaaldrich.comsigmaaldrich.com.

Structure-Reactivity Relationships in Substituted 4,5-Dimethoxybenzonitrile Derivatives

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a fundamental goal of chemical research. In the context of substituted benzonitriles, the nature and position of substituents dramatically influence their properties. Quantitative structure-activity relationship (QSAR) studies are often employed to model these effects.

For example, research on isoxazole (B147169) derivatives containing a dimethoxybenzoyl moiety revealed that the physicochemical properties of substituents on an adjacent phenyl ring are critical for biological activity. nih.gov A QSAR analysis demonstrated that the hydrophobicity of the substituents was a key factor influencing the inhibition of chitin (B13524) synthesis. nih.gov Similarly, studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogues found a significant correlation between the lipophilicity of the substituent at the 4-position and its affinity for serotonin (B10506) receptors. nih.gov These findings underscore a general principle: the electronic character and lipophilicity of substituents on a dimethoxy-substituted benzene (B151609) ring are primary determinants of its interaction with biological targets. nih.gov

The reactivity in chemical transformations is also heavily dependent on the substitution pattern. In Diels-Alder reactions involving isorhodanine derivatives, the presence of different substituents was found to alter the electronic demand of the reaction, highlighting how structural modifications can fine-tune chemical reactivity. nih.gov

The Role of this compound as a Core Intermediate in Complex Syntheses

Aromatic compounds featuring the dimethoxy substitution pattern are valuable building blocks, or intermediates, in the multistep synthesis of more complex molecules, particularly in the pharmaceutical industry. The specific arrangement of substituents on the ring can direct subsequent reactions to achieve a desired molecular architecture.

A prominent example is the use of a related key starting material, 4-fluoro-2-methoxyaniline, in the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com The established substitution on the aromatic ring is critical for the subsequent nitration and elaboration into the final complex drug molecule. google.com This illustrates the strategic importance of having well-defined, functionalized aromatic cores for building sophisticated targets.

Furthermore, the 4,5-dimethoxy-2-substituted phenyl core is utilized in other synthetic contexts. For example, 4,5-dimethoxy-2-nitrobenzophenone can be reduced to the corresponding benzhydrol, demonstrating the utility of this scaffold in constructing larger, polycyclic systems. researchgate.net These examples establish the role of the 4,5-dimethoxy-substituted aromatic ring as a versatile platform for accessing complex molecular structures.

Development of Aromatic Nitrile Scaffolds for Diverse Applications

The aromatic nitrile group is a versatile functional handle that serves as a scaffold for a wide array of applications, from materials science to medicinal chemistry. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, making it a gateway to numerous other compound classes.

In materials science, simple benzonitriles like p-toluonitrile are important intermediates in the production of fluorescent whitening agents and high-performance DPP (diketopyrrolopyrrole) pigments. patsnap.com

In medicinal chemistry, the benzonitrile (B105546) scaffold is a common feature in drug candidates. The analogue 4-fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a drug for treating type 2 diabetes. google.com Moreover, research into dimethoxybenzylidene derivatives has explored their potential as therapeutic agents. researchgate.net Computational studies on these molecules, which feature the dimethoxy-substituted ring, have been used to evaluate their drug-likeness and potential binding to biological targets such as those relevant to COVID-19. researchgate.net

Investigation of Electronic and Steric Effects of Substituents on Chemical Properties

The chemical behavior of a substituted benzene ring is governed by the interplay of electronic and steric effects imparted by its substituents. Electronic effects involve the donation or withdrawal of electron density, which alters the reactivity of the ring and its functional groups. Steric effects relate to the physical bulk of substituents, which can hinder the approach of reagents or influence the preferred conformation of the molecule.

Modern chemical research employs both computational and experimental methods to dissect these effects. Computational databases provide calculated descriptors for a vast number of substituents. chemrxiv.org These include parameters to describe steric bulk (e.g., buried volume, Sterimol parameters) and electronic properties (e.g., HOMO/LUMO energies, atomic charges). chemrxiv.org Such quantitative data is essential for building predictive models of reactivity. chemrxiv.orgnih.gov

Experimental studies provide tangible evidence of these effects. An investigation using ¹⁷O NMR spectroscopy on a series of 4-substituted N-chlorobenzamides demonstrated that the observed chemical shifts were highly sensitive to both electronic and steric factors. rsc.org A strong correlation was found with electronic parameters (Hammett constants, σ⁺), but the sensitivity was modulated by steric effects that influence the torsion angle between the carbonyl group and the benzene ring. rsc.org

Theoretical models can also predict the relative stability of different isomers by quantifying the counteracting forces of steric repulsion and stabilizing electron delocalization. nih.gov The analysis of reactivity through the lens of frontier molecular orbital (FMO) theory further clarifies these influences. The energy and distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are directly modified by substituents, which in turn dictates how the molecule will interact in chemical reactions. nih.gov

Spectroscopic Data for this compound Not Found

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has been conducted to generate a detailed scientific article. The required information, specifically Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) data, is not available in the public domain through the accessed scientific databases and resources.

The planned article was structured to provide an in-depth analysis of the compound's spectroscopic characteristics, including:

¹H and ¹³C NMR Spectroscopy: Detailed analysis of chemical shifts, coupling constants, and the use of two-dimensional NMR techniques for structural confirmation.

Vibrational (IR and Raman) Spectroscopy: Identification of functional groups, assignment of vibrational modes, and potential conformational analysis based on spectral signatures.

Despite extensive searches for the compound under its systematic name and potential synonyms, no publicly available experimental spectra or detailed peak assignments could be located. The search results yielded information for structurally similar but distinct molecules, such as isomers with different substitution patterns (e.g., 2,4-dimethoxybenzonitrile), analogues with different functional groups (e.g., 4,5-dimethoxy-2-nitrobenzonitrile), or related compounds missing key substituents (e.g., 4-methoxy-2-methylbenzonitrile).

Generating an article with the required level of scientific accuracy and detail is not possible without access to the actual experimental data for this compound. The use of data from related compounds would be scientifically unsound and would constitute speculation, which falls outside the scope of the requested factual article.

Therefore, the generation of the article focusing on the spectroscopic characterization of this compound cannot be completed at this time due to the lack of necessary source data.

Spectroscopic Characterization Methodologies for 4,5 Dimethoxy 2 Methylbenzonitrile

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, offers valuable insights into the molecular structure.

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 4,5-dimethoxy-2-methylbenzonitrile, with the molecular formula C₁₀H₁₁NO₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The ability of HRMS to provide an experimental mass that closely matches this theoretical value serves as a definitive confirmation of the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Element | Number of Atoms | Exact Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.00000 | 120.00000 |

| Hydrogen (H) | 11 | 1.00783 | 11.08613 |

| Nitrogen (N) | 1 | 14.00307 | 14.00307 |

| Oxygen (O) | 2 | 15.99491 | 31.98982 |

| Total | 177.07898 |

An experimentally determined mass from an HRMS analysis that aligns with the theoretical value of 177.07898 amu would provide strong evidence for the presence of a molecule with the formula C₁₀H₁₁NO₂.

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 177). Aromatic rings are generally stable, so this peak is likely to be prominent. nih.gov

Key fragmentation pathways for this compound would likely involve the loss of its substituents:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical, leading to a fragment ion at [M-15]⁺.

Loss of a methoxy (B1213986) group (-OCH₃): The cleavage of the bond between the aromatic ring and a methoxy group can result in the loss of a methoxy radical, producing a peak at [M-31]⁺.

Loss of formaldehyde (B43269) (-CH₂O): A characteristic fragmentation of methoxy-substituted benzenes can involve rearrangement and loss of formaldehyde, giving rise to a fragment at [M-30]⁺.

Loss of the nitrile group (-CN): The nitrile group can be lost as a neutral radical, resulting in a peak at [M-26]⁺.

Cleavage of the aromatic ring: While less common for stable aromatic systems, some fragmentation of the benzene (B151609) ring itself can occur, leading to smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z Value (Predicted) | Neutral Loss |

| [C₁₀H₁₁NO₂]⁺ (Molecular Ion) | 177 | - |

| [C₉H₈NO₂]⁺ | 162 | CH₃ |

| [C₁₀H₁₁NO]⁺ | 161 | O |

| [C₉H₈NO]⁺ | 146 | OCH₃ |

| [C₉H₇O₂]⁺ | 147 | CN |

Analysis of the relative abundances of these and other fragment ions allows for a detailed reconstruction of the molecule's structure, confirming the positions of the methoxy, methyl, and nitrile groups on the benzene ring.

X-Ray Crystallography for Solid-State Molecular Structure Determination

To perform X-ray crystallography, a single, high-quality crystal of this compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

By analyzing the positions and intensities of the spots in the diffraction pattern, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

If a crystal structure of this compound were determined, it would provide a wealth of structural information, including:

Confirmation of the molecular connectivity: The arrangement of atoms would definitively confirm the substitution pattern on the benzene ring.

Precise bond lengths and angles: This data provides insight into the electronic structure and potential strain within the molecule.

Molecular conformation: The orientation of the methoxy and methyl groups relative to the benzene ring would be established.

Intermolecular interactions: The way in which the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, would be revealed.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.20 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 4,5 Dimethoxy 2 Methylbenzonitrile

Quantum Mechanical Studies: Hartree-Fock (HF) and Density Functional Theory (DFT)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 4,5-dimethoxy-2-methylbenzonitrile. Two of the most widely utilized methods in this domain are Hartree-Fock (HF) theory and Density Functional Theory (DFT). nih.govarxiv.orgntnu.no HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant, providing a foundational level of theory. DFT, on the other hand, is based on the Hohenberg-Kohn theorems and utilizes the electron density to determine the energy and other properties of the system. ntnu.no DFT methods, particularly those employing hybrid functionals like B3LYP, have become exceedingly popular due to their balance of computational cost and accuracy. dergipark.org.tr

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy structure on the potential energy surface. Both HF and DFT methods can be employed for this purpose, with DFT generally providing more accurate geometries that are closer to experimental values.

The presence of rotatable bonds, such as those associated with the methoxy (B1213986) groups, means that this compound can exist in multiple conformations. A thorough conformational analysis is crucial to identify the global minimum energy conformer and other low-lying energy conformers that may be populated at room temperature. This analysis involves systematically rotating the dihedral angles of the methoxy groups and the methyl group and performing a geometry optimization at each step. The relative energies of these conformers can then be calculated to map out the conformational energy landscape.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the molecule, which include stretching, bending, and torsional motions of the chemical bonds. Theoretical vibrational spectra can be compared with experimental data to aid in the assignment of spectral bands. scirp.org For instance, the characteristic stretching frequency of the nitrile (C≡N) group, typically appearing in the range of 2220-2260 cm⁻¹, can be precisely predicted. Similarly, the vibrational modes associated with the benzene (B151609) ring, the methoxy groups, and the methyl group can be calculated and analyzed.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution

Understanding the electronic structure of this compound is key to predicting its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Analysis of the charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. dergipark.org.tr In this compound, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions around the aromatic ring may exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the methoxy groups into the aromatic ring and the interactions between the methyl group and the ring.

Furthermore, computational methods can be used to study the intermolecular interactions that this compound can form. These interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the bulk properties of the compound, including its crystal packing and solvation characteristics.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uknih.gov DFT calculations, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide reliable predictions of ¹H and ¹³C NMR chemical shifts. nih.gov

By calculating the magnetic shielding tensors for each nucleus in this compound, the chemical shifts can be predicted. These theoretical values can then be compared with experimental NMR spectra to confirm the molecular structure and aid in the assignment of resonances. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~118 |

| C-CH₃ | ~135 |

| C-H | ~110-130 |

| C-OCH₃ | ~150-160 |

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. mtu.edumdpi.comresearchgate.net For this compound, theoretical studies can be employed to investigate various potential reactions, such as electrophilic aromatic substitution, nucleophilic addition to the nitrile group, or reactions involving the methoxy and methyl groups.

By mapping the potential energy surface for a given reaction, computational chemists can identify the transition state structures, calculate activation energies, and determine the reaction pathways. researchgate.net This information provides a detailed, step-by-step understanding of how the reaction proceeds. For example, the regioselectivity of electrophilic substitution on the aromatic ring can be predicted by calculating the relative energies of the possible intermediates. Similarly, the feasibility of the hydrolysis of the nitrile group to a carboxylic acid under different conditions can be explored. These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic routes.

Transition State Characterization and Reaction Pathway Elucidation

The study of chemical reactions at a molecular level hinges on the understanding of transition states—the fleeting, high-energy configurations that molecules pass through as they transform from reactants to products. Computational chemistry offers robust methods for characterizing these ephemeral structures and elucidating the intricate pathways that reactions follow.

For a substituted benzonitrile (B105546) like this compound, several types of reactions can be computationally investigated. These include nucleophilic additions to the nitrile group, electrophilic aromatic substitutions on the benzene ring, and transformations of the methoxy and methyl substituents. libretexts.orgchemistrysteps.com The nitrile group, with its carbon-nitrogen triple bond, is a key site for reactions such as hydrolysis, reduction, and cycloadditions. libretexts.orgchemistrysteps.comresearchgate.net

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. nih.gov By identifying the stationary points—reactants, products, intermediates, and transition states—a complete reaction pathway can be charted. For instance, in the acid-catalyzed hydrolysis of a benzonitrile, computational models can detail the step-wise mechanism, including the initial protonation of the nitrogen atom, the subsequent nucleophilic attack by water, and the tautomerization to an amide intermediate. chemistrysteps.comresearchgate.net

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. This is typically achieved through optimization algorithms that search for such a geometry. Once located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads to the product. youtube.com The analysis of this vibrational mode provides a clear picture of the atomic motions involved in traversing the energy barrier.

Furthermore, the united reaction valley approach (URVA) can be employed for a more detailed analysis of the reaction mechanism. acs.org This method examines the changes in the reaction path direction and curvature, allowing for the partitioning of the reaction into distinct phases, such as reactant preparation, bond breaking/formation, and product formation. acs.org

Energy Profile Determination and Kinetic Modeling

Once the reactants, products, and transition states of a reaction involving this compound have been computationally identified, the next step is to determine the reaction's energy profile. This profile plots the change in potential energy as the reaction progresses, with the energy difference between the reactants and the transition state defining the activation energy—a critical factor in determining the reaction rate.

High-level ab initio methods and DFT are commonly used to calculate the energies of the species involved in the reaction. nih.gov The accuracy of these calculations is crucial for obtaining meaningful kinetic data. The calculated energy profile provides a quantitative measure of the thermodynamic and kinetic feasibility of a proposed reaction pathway. For competing reaction pathways, the one with the lower activation energy will be kinetically favored.

Kinetic modeling takes these calculated energy barriers and uses them to predict reaction rates and how they change with temperature. comsol.com Transition state theory is a cornerstone of this modeling, providing a framework to calculate the rate constant from the properties of the reactants and the transition state. The rate constant is influenced by the activation energy, temperature, and entropic factors related to the structure of the transition state.

For complex reactions with multiple steps and intermediates, computational kinetic modeling can simulate the concentrations of all species over time. comsol.com This allows for a detailed understanding of the reaction dynamics and can help in optimizing reaction conditions for desired outcomes. For example, in the context of substituted benzonitriles, kinetic studies have been performed on their hydrolysis and cycloaddition reactions, revealing the influence of substituents on the reaction rates. researchgate.netrsc.org

Thermochemical Property Calculations (e.g., Enthalpies of Formation, Heat Capacities)

The thermochemical properties of a compound, such as its enthalpy of formation and heat capacity, are fundamental to understanding its stability and behavior in chemical processes. jeeadv.ac.in Computational chemistry provides a reliable means of estimating these properties, especially for compounds where experimental data is scarce.

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Ab initio methods, such as the G3 and G4 theories, are high-accuracy composite methods that can calculate the gas-phase enthalpy of formation with a precision that often rivals experimental measurements. nih.govresearchgate.net These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a highly accurate energy.

The heat capacity (Cp) of a substance quantifies the amount of heat required to raise its temperature by a certain amount. Computationally, the heat capacity can be derived from the calculated vibrational frequencies of the molecule. By analyzing the translational, rotational, and vibrational contributions to the molecular partition function, the heat capacity at different temperatures can be determined.

| Property | Value | Units |

| Benzonitrile | ||

| Enthalpy of Formation (gas, 298.15 K) | 215.9 ± 1.7 | kJ/mol |

| Enthalpy of Formation (liquid, 298.15 K) | 161.9 ± 1.6 | kJ/mol |

| Heat Capacity (liquid, 298.15 K) | 163.8 | J/mol·K |

| Data sourced from the NIST Chemistry WebBook for Benzonitrile. nist.govnist.gov |

Non-Linear Optical (NLO) Property Investigations

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics, such as in optical switching and data storage. nih.gov The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser.

The presence of electron-donating groups (like the methoxy groups in this compound) and electron-withdrawing groups (like the nitrile group) on an aromatic ring can lead to significant NLO properties. nih.govacs.org This "push-pull" arrangement facilitates intramolecular charge transfer upon excitation, which enhances the molecular polarizability and hyperpolarizability—the key parameters that govern the NLO response. nih.govacs.org

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. nih.gov By calculating the response of the molecular dipole moment to an applied electric field, the polarizability (α) and the first and second hyperpolarizabilities (β and γ) can be determined. These parameters quantify the linear and non-linear optical responses, respectively.

Theoretical investigations into the NLO properties of substituted benzenes and other aromatic systems provide a framework for understanding how molecular structure influences NLO activity. nih.govmdpi.com For instance, studies have shown that the magnitude of the NLO response is sensitive to the nature and position of the donor and acceptor groups, as well as the nature of the conjugated system connecting them. rsc.org

While specific NLO data for this compound is not available, the table below presents computationally derived hyperpolarizability values for related donor-acceptor substituted benzene derivatives to illustrate the typical range of these properties.

| Molecule | Computational Method | First Hyperpolarizability (β) (a.u.) |

| p-Nitroaniline | DFT/B3LYP | ~10.4 x 10⁻³⁰ esu |

| 2-Methyl-4-nitroaniline | DFT | ~12.5 x 10⁻³⁰ esu |

| Note: These are representative values from computational studies on similar systems and are intended for illustrative purposes. |

Applications of 4,5 Dimethoxy 2 Methylbenzonitrile in Chemical Science

Utilization as a Core Building Block in Advanced Organic Synthesis

A thorough search of chemical literature indicates that 4,5-dimethoxy-2-methylbenzonitrile is not a commonly utilized building block in advanced organic synthesis. While it is commercially available from some suppliers for research purposes, there are no prominent examples of its use in the synthesis of complex molecules such as pharmaceuticals or natural products.

In principle, its structure suggests potential for various chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering pathways to different classes of compounds. The methoxy (B1213986) and methyl groups on the aromatic ring influence its electronic properties and can direct further electrophilic substitution reactions.

For context, a related compound, 2-amino-4,5-dimethoxybenzonitrile, has been used in the preparation of quinazoline derivatives with potential antimalarial activity quickcompany.in. This suggests that if this compound were to be functionalized with an amino group, it could potentially serve as a precursor in similar synthetic routes.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Product Class |

|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acids |

| Reduction | Amines | |

| Cycloaddition | Tetrazoles |

Note: This table represents theoretical possibilities based on general organic chemistry principles, not documented reactions for this specific compound.

Development of Specialty Chemicals, Dyes, and Agricultural Intermediates

There is no specific information available in the scientific literature regarding the use of this compound in the development of specialty chemicals, dyes, or agricultural intermediates.

However, the structural motif of substituted benzonitriles is present in some functional molecules. For instance, the related compound 4,5-dimethoxy-2-methylbenzoic acid has been used to synthesize an acid mono azo dye . This was achieved by coupling the diazonium salt of 2-amino-4,5-dimethoxybenzoic acid with 8-hydroxyquinoline . This suggests a hypothetical pathway where this compound, after conversion to the corresponding aniline, could potentially be used in the synthesis of azo dyes.

In the field of agrochemicals, various benzonitrile (B105546) derivatives have been developed as herbicides. The mode of action often involves the inhibition of photosynthesis or cellulose biosynthesis. There is no evidence to suggest that this compound has been investigated for such properties.

Integration into Novel Materials for Diverse Technical Applications

A review of materials science literature does not show any documented use of this compound in the creation of novel materials.

Substituted benzonitriles have been explored as components of liquid crystals and as precursors for organic semiconductors. The polarity and rigid structure of the benzonitrile unit can be advantageous in these applications. However, there are no specific studies that have incorporated the this compound moiety into such materials.

Contribution to the Design of New Reagents and Catalytic Ligands

There is no information to indicate that this compound has been used in the design of new reagents or catalytic ligands. The nitrile group can coordinate to metal centers, and in principle, the molecule could be elaborated into a more complex ligand structure. However, there are no published examples of this.

Applications in Petrochemical Industry Processes

A comprehensive search of literature related to the petrochemical industry reveals no documented applications of this compound. The processes in this industry typically involve large-scale commodity chemicals, and highly substituted, specialty benzonitriles are not commonly employed. There is no indication that this compound has been used as a catalyst, solvent, or additive in any petrochemical process.

While the chemical structure of this compound suggests it could potentially serve as an intermediate in various areas of chemical science, there is a significant lack of published research detailing its specific applications. The information available for structurally related compounds provides a context for hypothetical uses, but as of now, this compound remains a largely unexplored chemical entity in the scientific literature. Further research would be necessary to determine if its specific substitution pattern offers any advantages in the fields of organic synthesis, materials science, or other areas of chemical application.

Conclusion and Future Research Directions

Current Challenges and Unexplored Avenues in Synthesis and Reactivity

The synthesis of polysubstituted benzonitriles like 4,5-dimethoxy-2-methylbenzonitrile can be a non-trivial task, often requiring multi-step procedures with careful control of regioselectivity. A primary challenge lies in the development of efficient and scalable synthetic routes. While general methods for the synthesis of aromatic nitriles are well-established, their application to highly substituted systems can be hampered by steric hindrance and the influence of multiple substituents on the reactivity of the aromatic ring. nih.govrsc.org

One potential synthetic pathway could involve the conversion of the corresponding aldehyde, 4,5-dimethoxy-2-methylbenzaldehyde, to the nitrile. biosynth.comcymitquimica.com This transformation can be achieved through various methods, such as reaction with hydroxylamine (B1172632) followed by dehydration. However, the efficiency of such methods can be influenced by the electronic nature of the substituents.

The reactivity of this compound is another area ripe for exploration. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. nih.gov The electron-donating methoxy (B1213986) and methyl groups are expected to activate the aromatic ring towards electrophilic substitution, although their directing effects would need to be carefully considered. Unexplored avenues include the investigation of its transition metal-catalyzed cross-coupling reactions, which could provide access to a wide array of more complex derivatives.

Potential for Expanding the Scope of Derivatization Strategies

The strategic derivatization of this compound could lead to the generation of novel molecules with tailored properties. The nitrile moiety itself serves as a versatile handle for introducing a wide range of functional groups. rsc.org For instance, its conversion to a tetrazole ring could yield compounds with potential applications in medicinal chemistry, as tetrazoles are known bioisosteres for carboxylic acids.

Furthermore, the aromatic ring offers sites for further functionalization. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce additional substituents, further diversifying the chemical space accessible from this starting material. The positions for these substitutions would be dictated by the combined directing effects of the existing methoxy and methyl groups. The development of selective derivatization strategies that can target specific positions on the aromatic ring would be a significant advancement.

Advancements in Spectroscopic and Computational Techniques for Deeper Insights

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide a deeper understanding of the electronic structure, spectroscopic properties, and reactivity of this compound. utexas.edumdpi.comacs.org DFT studies can predict NMR chemical shifts, vibrational frequencies, and molecular orbital energies, which can aid in the interpretation of experimental data. nih.govnih.gov Such calculations can also be used to model reaction pathways and predict the regioselectivity of chemical reactions, guiding synthetic efforts.

Predictive Modeling and Rational Design of New Benzonitrile-Based Scaffolds

Predictive modeling and rational drug design are powerful tools in modern medicinal chemistry. nih.govnih.gov By understanding the structure-activity relationships (SAR) of benzonitrile-containing compounds, it is possible to design new molecules with enhanced biological activity. researchgate.net The scaffold of this compound could serve as a starting point for the design of novel inhibitors for various biological targets.

Computational approaches like molecular docking can be used to predict the binding affinity of derivatives of this compound to specific protein targets. mdpi.com This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest potential for biological activity before undertaking their synthesis. This rational design approach can significantly accelerate the drug discovery process.

Emerging Interdisciplinary Research Prospects for the Compound

The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary research areas. In materials science, benzonitrile (B105546) derivatives are being explored for their potential in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). rsc.org The electronic properties of this compound, influenced by its methoxy and methyl substituents, could be tuned through derivatization to create materials with specific optical and electronic properties.

In the field of medicinal chemistry, the benzonitrile moiety is a recognized pharmacophore present in numerous approved drugs. nih.govnih.gov The scaffold of this compound could be a valuable building block for the synthesis of new therapeutic agents. Its derivatives could be investigated for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. The exploration of this compound and its derivatives in these emerging areas holds the promise of significant scientific advancements.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4,5-dimethoxy-2-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via substitution reactions involving nitrile precursors. For example, brominated or iodinated intermediates (e.g., 4,5-dimethoxy-2-methylbromobenzene) can undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with nitrile sources like zinc cyanide . Reaction optimization may involve varying solvents (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd(PPh₃)₄ for improved regioselectivity).

- Characterization : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using /-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the dimethoxy region) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Approach : Discrepancies in NMR or mass spectrometry data may arise from solvent effects, tautomerism, or impurities. Cross-validate using:

- 2D-NMR (e.g., HSQC/HMBC to confirm nitrile and methoxy group connectivity).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected [M+H] for CHNO: 178.0868).

- X-ray crystallography (if crystalline), as demonstrated in studies of structurally related benzohydrazides .

Q. What are the key reactivity patterns of this compound under catalytic conditions?

- Reactivity Profile :

- Nitrile hydrolysis : Under acidic or basic conditions (e.g., HSO/HO or NaOH/EtOH), the nitrile group converts to carboxylic acid or amide derivatives.

- Electrophilic substitution : Methoxy groups direct electrophiles (e.g., NO) to the para position relative to the nitrile.

- Photostability : Monitor UV-induced decomposition using HPLC, as seen in nitrobenzyl derivatives under irradiation .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Computational Strategy :